

Everolimus cell culture protocols in vitro studies

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Compound Focus: Everolimus

CAS No.: 159351-69-6

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Everolimus In Vitro Application Data

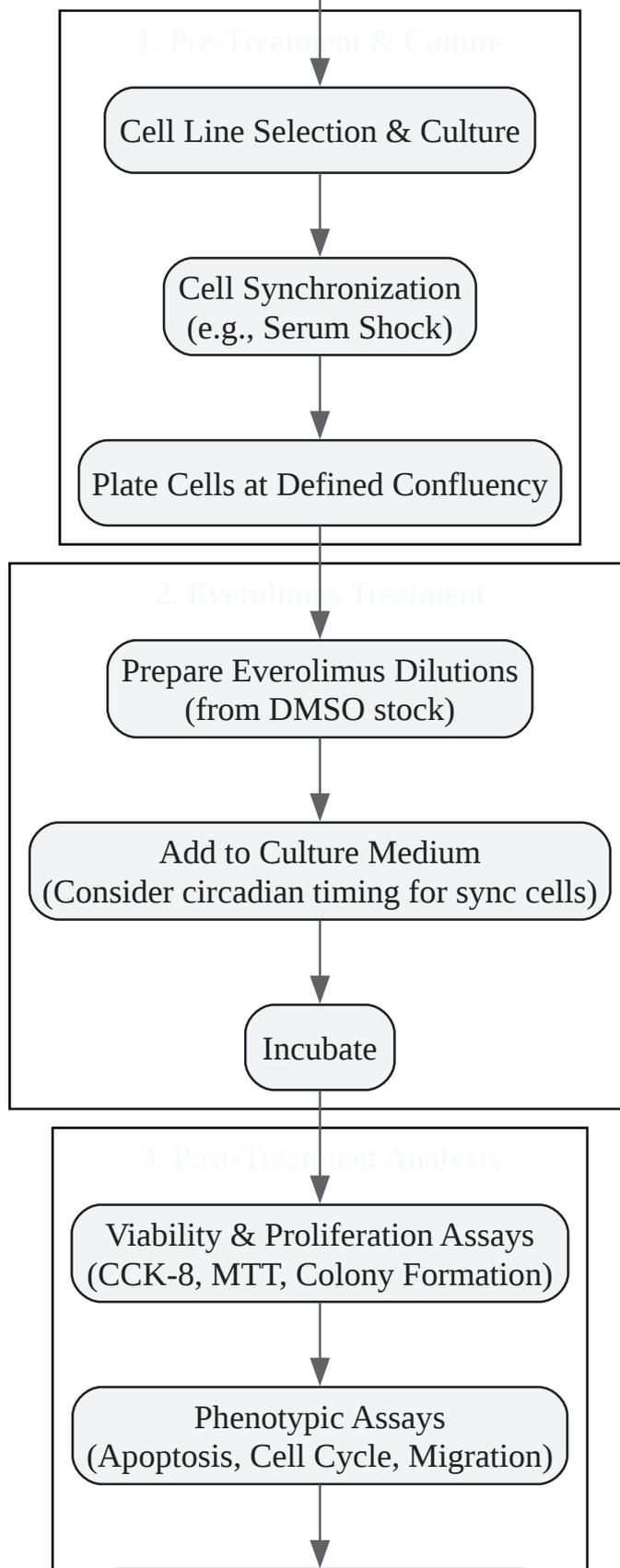
Cell Line / Model	Everolimus Concentration	Treatment Duration	Primary Assays / Readouts	Key Findings / Purpose	Source Context
iHemEC (Immortalized Hemangioma-derived Endothelial Cell)	IC50 value determined; transcriptome profiling at 10 µM	24 hours for RNA-seq	Cytotoxicity (MTT), Transcriptome profiling (RNA-seq, GSEA)	Inhibited PI3K/AKT/mTOR pathway; identified as therapeutic candidate for infantile hemangiomas. [1]	
MCF-7 & BT474 (Breast Cancer)	5 mg/mL (Note: high, atypical concentration)	48 hours	Cell viability (CCK-8, MTT), Invasion/Migration, Apoptosis (Flow Cytometry), Western Blot	Inhibited growth, migration, invasion; induced apoptosis via PI3K/AKT/mTOR pathway. [2]	
Caco-2 (Colorectal Adenocarcinoma)	Multiple concentrations	Multiple timepoints	Cell Viability, Apoptosis, Cell Cycle, Gene	Identified time-of-day-dependent	

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	for dose-response	post-synchronization	Expression (qPCR: BMAL1, PER2, mTOR)	effects; supports chronotherapy for colorectal cancer. [3]	
SCCOHT-CH-1 & COV434 (Ovarian Carcinoma)	Gradient concentrations; synergy tested up to 60-65 µM	48 hours	Cell Viability (CCK-8), Synergy Analysis, Colony Formation, Wound Healing, Apoptosis, Cell Cycle	Synergistic effect with cisplatin; inhibits proliferation, induces cell cycle arrest and apoptosis. [4]	
pNET Cell Line (Pancreatic Neuroendocrine Tumor)	Not specified in excerpt	Not specified in excerpt	Cell Growth, Cell Cycle (G0/G1 arrest), Apoptosis	Demonstrated antiproliferative action and induction of apoptosis. [5]	
Bronchial Carcinoid Cell Lines	Not specified in excerpt	Not specified in excerpt	Cell Proliferation / Viability	Identified phenotypes with low mTOR/AKT/ERK conferring resistance to mTOR inhibitors. [5]	

Experimental Workflow for Everolimus Studies

The following diagram outlines a generalized experimental workflow for in vitro **everolimus** studies, synthesized from the methodologies in the search results.

Experimental Workflow for Everolimus In Vitro Studies



Mechanistic Assays
(Western Blot, RNA-seq, qPCR)

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Key Methodological Insights

Based on the gathered literature, here are critical considerations for your experimental design:

- **Cell Culture Fundamentals:** While not specific to **everolimus**, general mammalian cell culture protocols (e.g., for adherent cells, freezing, and thawing) are a prerequisite. These cover essential techniques like using aseptic technique, proper media preparation, and enzymatic dissociation using reagents like TrypLE. [6] You should closely follow the requirements for your specific cell line.
- **mTOR Pathway Mechanism:** **Everolimus** exerts its effects by binding to the FKBP-12 protein, forming a complex that inhibits the mTORC1 complex. This inhibition blocks downstream signaling pathways crucial for cell proliferation, protein synthesis, and angiogenesis, which is the basis for its anti-tumor effects in various cancer models. [7] [5] [8] This mechanism is central to interpreting your results.
- **Synchronization for Chronobiology Studies:** If your research involves circadian rhythms, the Caco-2 cell study provides a method. Cells can be synchronized using a serum shock (e.g., 50% horse serum for 2 hours), and the effects of **everolimus** can be evaluated at different time points post-synchronization to account for circadian variations in drug sensitivity. [3]
- **Combination Therapy Screening:** For investigating **everolimus** in combination with other drugs (e.g., cisplatin), you can adopt a matrix approach. Treat cells with a range of concentrations for each drug alone and in combination. Online tools like SynergyFinder can then analyze the data using models like the Zero Interaction Potency (ZIP) model to quantify synergy. [4]

Critical Considerations & Data Gaps

- **Concentration Units:** Pay close attention to concentration units. The breast cancer study [2] used "5 mg/mL", which is an extremely high concentration atypical for in vitro studies (most small molecules are used in μM or nM ranges). Always consult the primary literature for your specific cell model to determine a relevant dose range.

- **Lack of Unified Protocol:** The information is fragmented across different cancer types. You will need to adapt and optimize these parameters (cell line, dosage, duration) based on your specific research question.
- **Vehicle Control: Everolimus** is often dissolved in DMSO. Ensure you include a vehicle control (e.g., DMSO at the same dilution as your highest drug concentration) in all experiments to account for any solvent effects on the cells.

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